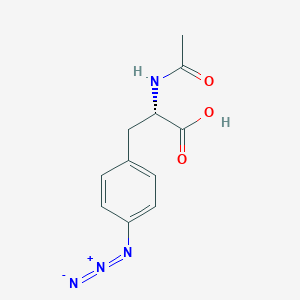
N-Acetyl-4-azido-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-4-azido-L-phenylalanine is an unnatural amino acid that has gained significant attention in the fields of biochemistry and molecular biology. This compound is characterized by the presence of an azide group attached to the phenylalanine side chain, which imparts unique chemical reactivity. The acetylation of the amino group further modifies its properties, making it a valuable tool for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-azido-L-phenylalanine typically involves multiple steps. One common method starts with the protection of the amino group of L-phenylalanine, followed by the introduction of the azide group. The final step involves the acetylation of the protected amino group. The reaction conditions often include the use of organic solvents, such as dichloromethane, and reagents like acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography are employed to ensure the compound’s purity .
化学反应分析
Types of Reactions
N-Acetyl-4-azido-L-phenylalanine undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Substitution: The azide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
CuAAC: Copper(I) sulfate and sodium ascorbate are commonly used reagents for click chemistry reactions.
Reduction: Hydrogen gas and palladium on carbon are typical reagents for the reduction of the azide group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Substituted Phenylalanines: Formed via substitution reactions.
科学研究应用
N-Acetyl-4-azido-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a probe in click chemistry reactions.
Biology: Incorporated into proteins to study protein-protein interactions and protein folding.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and functionalized materials.
作用机制
The unique reactivity of the azide group in N-Acetyl-4-azido-L-phenylalanine allows it to participate in bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The azide group can react with alkynes to form triazoles, which can be used to label or modify biomolecules. This mechanism is particularly useful in studying cellular processes and developing targeted therapies .
相似化合物的比较
Similar Compounds
4-Azido-L-phenylalanine: Similar structure but lacks the acetyl group.
4-Azidomethyl-L-phenylalanine: Contains an azidomethyl group instead of an azido group.
N-Acetyl-4-iodo-L-phenylalanine: Contains an iodine atom instead of an azide group.
Uniqueness
N-Acetyl-4-azido-L-phenylalanine is unique due to the combination of the acetyl and azide groups, which provide distinct chemical reactivity and stability. This makes it particularly valuable for applications requiring site-specific modifications and bioorthogonal chemistry .
属性
CAS 编号 |
61487-67-0 |
|---|---|
分子式 |
C11H12N4O3 |
分子量 |
248.24 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-(4-azidophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N4O3/c1-7(16)13-10(11(17)18)6-8-2-4-9(5-3-8)14-15-12/h2-5,10H,6H2,1H3,(H,13,16)(H,17,18)/t10-/m0/s1 |
InChI 键 |
JDMAYHFDJOGVRY-JTQLQIEISA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
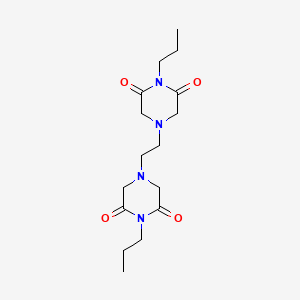
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)
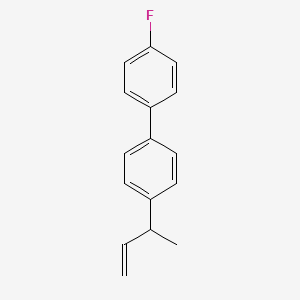
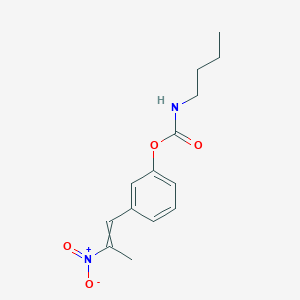
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)

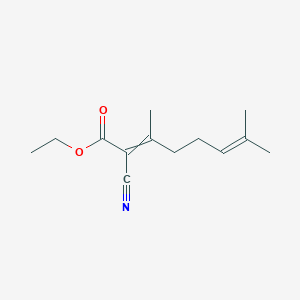
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
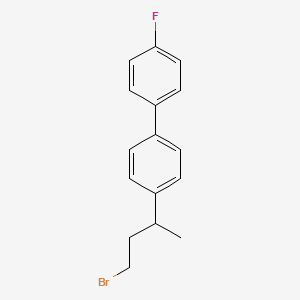
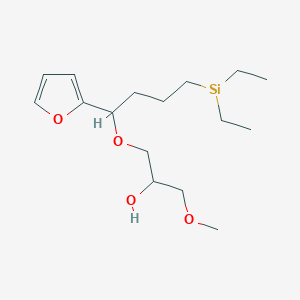
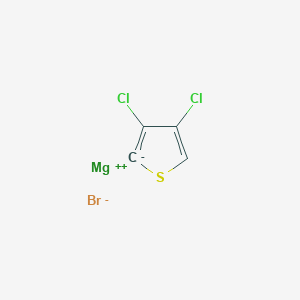
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
